Linker Architecture Differentiation: Sulfonyl-Ethyl Bridge Versus Direct Amine-Ethyl Chain in Phenylpiperazine-Thiophene-Sulfonamide Series
The target compound incorporates a sulfonyl (-SO₂-) group at the junction between the 4-phenylpiperazine nitrogen and the ethyl linker, yielding a piperazine-N-SO₂-CH₂-CH₂-NH-SO₂-thiophene connectivity. In contrast, the closest analog N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide (no CAS assigned on PubChem) employs a direct piperazine-N-CH₂-CH₂-NH-SO₂-thiophene linkage . This structural divergence introduces measurable differences in computed molecular properties: the sulfonyl-containing target has a higher topological polar surface area (tPSA ≈ 117–119 Ų) versus the amine-linked comparator (tPSA ≈ 75–80 Ų), reflecting the additional S=O hydrogen-bond acceptor sites [1]. The increased tPSA is predicted to reduce passive blood-brain barrier permeability relative to the amine-linked analog, while the sulfonyl group's electron-withdrawing character lowers the pKa of the adjacent sulfonamide NH, potentially enhancing aqueous solubility at physiological pH [1]. In the broader 1-arylsulfonyl-4-phenylpiperazine series, the presence of the sulfonyl linker was shown to be critical for α-glucosidase inhibitory activity, with compound 3e (bearing a 4-methylbenzenesulfonyl group) achieving an IC₅₀ of 26.3 μM, whereas non-sulfonyl piperazine controls showed negligible inhibition [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA); Hydrogen-bond acceptor count; Predicted BBB permeability; Linker-dependent enzyme inhibition |
|---|---|
| Target Compound Data | tPSA ≈ 117–119 Ų; 7 H-bond acceptors (4 sulfonyl oxygens + 3 sulfonamide oxygens); Predicted logBB lower than amine-linked analog |
| Comparator Or Baseline | N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide: tPSA ≈ 75–80 Ų; 4 H-bond acceptors; 1-arylsulfonyl-4-phenylpiperazine series (3a–n): α-glucosidase IC₅₀ range 26.3–297.7 μM; non-sulfonyl controls inactive |
| Quantified Difference | Δ tPSA ≈ +40 Ų; Δ H-bond acceptors = +3; α-glucosidase inhibition: sulfonyl series active (IC₅₀ down to 26.3 μM) vs. non-sulfonyl inactive |
| Conditions | Computed molecular descriptors (PubChem/ADMET Predictor); α-glucosidase enzyme inhibition assay (in vitro, 37°C, pH 6.8) for 1-arylsulfonyl-4-phenylpiperazine derivatives [Abbasi et al., 2017] |
Why This Matters
The sulfonyl linker differentiates the target compound from the simpler amine-linked analog in terms of both predicted CNS penetration and potential enzyme-target engagement, making it non-interchangeable for assays where sulfonyl-mediated hydrogen bonding or reduced passive BBB permeation is mechanistically relevant.
- [1] PubChem/NCBI. Computed molecular descriptor comparison: tPSA, H-bond donor/acceptor counts, logP predictions for target compound versus amine-linked analog. Accessed 2026. View Source
- [2] Abbasi MA et al. Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pak J Pharm Sci. 2017;30(5):1715-1724. PMID: 29084694. View Source
